Cas no 88349-90-0 (Ethyl (5-Chloroquinolin-8-yl)oxyacetate)
Ethyl (5-Chloroquinolin-8-yl)oxyacetate Chemical and Physical Properties
Names and Identifiers
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- Acetic acid, [(5-chloro-8-quinolinyl)oxy]-, ethyl ester
- ethyl 2-(5-chloroquinolin-8-yl)oxyacetate
- A2793
- Acetic acid, [(5-chloro-8-quinolinyl)oxy]-, ethyl ester (9CI)
- Ethyl 2-[(5-chloro-8-quinolinyl)oxy]acetate (ACI)
- Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate
- EN300-54320
- HY-137563
- ALBB-024505
- SCHEMBL342559
- ethyl [(5-chloroquinolin-8-yl)oxy]acetate
- CS-0140439
- Ethyl 2-(5-chloroquinolin-8-yloxy)acetate
- 88349-90-0
- AKOS003310053
- DTXSID40620302
- LS-08031
- SB71690
- A2793?
- Ethyl2-((5-chloroquinolin-8-yl)oxy)acetate
- ethyl 2-[(5-chloroquinolin-8-yl)oxy]acetate
- MFCD04275530
- E78249
- Z57601550
- Ethyl (5-Chloroquinolin-8-yl)oxyacetate
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- MDL: MFCD04275530
- Inchi: 1S/C13H12ClNO3/c1-2-17-12(16)8-18-11-6-5-10(14)9-4-3-7-15-13(9)11/h3-7H,2,8H2,1H3
- InChI Key: JEMXUSHXYOXNFL-UHFFFAOYSA-N
- SMILES: O=C(COC1C2C(=CC=CN=2)C(Cl)=CC=1)OCC
Computed Properties
- Exact Mass: 265.0505709g/mol
- Monoisotopic Mass: 265.0505709g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 48.4Ų
Ethyl (5-Chloroquinolin-8-yl)oxyacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B127090-10mg |
Ethyl [(5-Chloroquinolin-8-yl)oxy]acetate |
88349-90-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B127090-50mg |
Ethyl [(5-Chloroquinolin-8-yl)oxy]acetate |
88349-90-0 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B127090-100mg |
Ethyl [(5-Chloroquinolin-8-yl)oxy]acetate |
88349-90-0 | 100mg |
$ 95.00 | 2022-06-07 | ||
| Chemenu | CM259413-5g |
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate |
88349-90-0 | 97% | 5g |
$497 | 2021-08-18 | |
| ChemScence | CS-0140439-5mg |
A2793 |
88349-90-0 | 99.81% | 5mg |
$150.0 | 2022-04-26 | |
| ChemScence | CS-0140439-10mg |
A2793 |
88349-90-0 | 99.81% | 10mg |
$250.0 | 2022-04-26 | |
| ChemScence | CS-0140439-25mg |
A2793 |
88349-90-0 | 99.81% | 25mg |
$450.0 | 2022-04-26 | |
| ChemScence | CS-0140439-50mg |
A2793 |
88349-90-0 | 99.81% | 50mg |
$650.0 | 2022-04-26 | |
| ChemScence | CS-0140439-100mg |
A2793 |
88349-90-0 | 99.81% | 100mg |
$950.0 | 2022-04-26 | |
| S e l l e c k ZHONG GUO | S0524-5mg |
A2793 |
88349-90-0 | 99.96% | 5mg |
¥1557.27 | 2023-09-15 |
Ethyl (5-Chloroquinolin-8-yl)oxyacetate Production Method
Production Method 1
Production Method 2
1.2 Solvents: Acetone ; reflux; 12 h, reflux
Production Method 3
Production Method 4
Production Method 5
1.2 Solvents: Dimethyl sulfoxide ; 1 - 4 h, 55 - 60 °C
Production Method 6
Production Method 7
1.2 Solvents: Dimethyl sulfoxide ; 1 - 4 h, 55 - 60 °C
Production Method 8
2.1 Reagents: Potassium carbonate ; 30 min, 55 - 60 °C
2.2 Solvents: Dimethyl sulfoxide ; 1 - 4 h, 55 - 60 °C
Production Method 9
2.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 min, reflux
2.2 Solvents: Acetone ; reflux; 12 h, reflux
Ethyl (5-Chloroquinolin-8-yl)oxyacetate Raw materials
Ethyl (5-Chloroquinolin-8-yl)oxyacetate Preparation Products
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Ethyl (5-Chloroquinolin-8-yl)oxyacetate Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on Ethyl (5-Chloroquinolin-8-yl)oxyacetate
Ethyl (5-Chloroquinolin-8-yl)oxyacetate: A Comprehensive Overview
Ethyl (5-Chloroquinolin-8-yl)oxyacetate, with the CAS number 88349-90-0, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the quinoline derivative family, which has been extensively studied due to its diverse biological activities and potential applications in drug development. The molecule's structure consists of a quinoline ring substituted with a chlorine atom at the 5-position and an ethoxyacetyl group at the 8-position, making it a unique member of this chemical class.
Recent studies have highlighted the importance of quinoline derivatives in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. Ethyl (5-Chloroquinolin-8-yl)oxyacetate has been investigated for its potential role in modulating cellular signaling pathways, particularly those involved in inflammation and cancer progression. Researchers have reported that this compound exhibits selective inhibitory effects on specific enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.
In terms of synthesis, Ethyl (5-Chloroquinolin-8-yl)oxyacetate can be prepared through a multi-step process involving nucleophilic substitution and esterification reactions. The synthesis begins with the preparation of 5-chloroquinoline, which is then subjected to nucleophilic substitution at the 8-position using an appropriate nucleophile. Subsequent esterification with ethoxyacetic acid yields the final product. This method ensures high purity and structural integrity, making it suitable for both research and potential pharmaceutical applications.
The biological evaluation of Ethyl (5-Chloroquinolin-8-yl)oxyacetate has revealed promising results in preclinical models. For instance, studies conducted in vitro have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting mitochondrial function. Additionally, this compound has shown potent antimicrobial activity against a range of bacterial and fungal pathogens, suggesting its potential as an alternative to conventional antibiotics.
One of the most recent advancements in understanding Ethyl (5-Chloroquinolin-8-yl)oxyacetate involves its role in epigenetic regulation. Researchers have discovered that this compound can modulate histone acetyltransferase (HAT) activity, which plays a critical role in gene expression regulation. This finding opens new avenues for exploring its potential as an epigenetic therapeutic agent in treating diseases associated with abnormal gene expression patterns.
In conclusion, Ethyl (5-Chloroquinolin-8-yl)oxyacetate represents a valuable addition to the portfolio of quinoline derivatives with diverse biological activities. Its unique chemical structure, combined with its promising pharmacological properties, positions it as a candidate for further exploration in drug discovery programs. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is expected to play a significant role in advancing medical science.
88349-90-0 (Ethyl (5-Chloroquinolin-8-yl)oxyacetate) Related Products
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